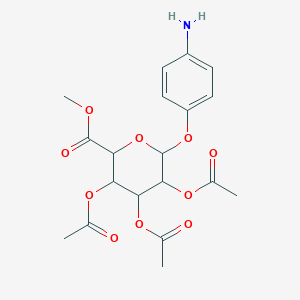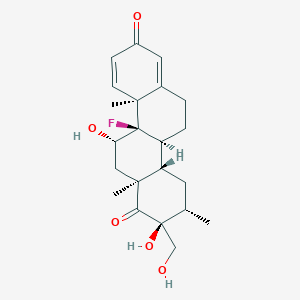
16alpha-Homo 2-(Hydroxymethyl)betamethasone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16alpha-Homo 2-(Hydroxymethyl)betamethasone is a synthetic corticosteroid compound. It is an intermediate in the synthesis of 16alpha-Homo Betamethasone Phosphate, which is an impurity compound of Dexamethasone. Dexamethasone is known for its role in regulating T cell survival, growth, and differentiation, and it also inhibits the induction of nitric oxide synthase.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha-Homo 2-(Hydroxymethyl)betamethasone involves multiple steps, starting from basic steroidal structures. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Fluorination: Addition of fluorine atoms to enhance biological activity.
Methylation: Introduction of methyl groups to stabilize the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as:
Catalytic Hydrogenation: To introduce hydrogen atoms.
Chromatographic Purification: To isolate and purify the desired compound.
Crystallization: To obtain the compound in a pure, solid form.
Análisis De Reacciones Químicas
Types of Reactions
16alpha-Homo 2-(Hydroxymethyl)betamethasone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Addition of hydrogen atoms to reduce double bonds.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions include various hydroxylated, fluorinated, and methylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
16alpha-Homo 2-(Hydroxymethyl)betamethasone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other corticosteroids.
Biology: Studied for its effects on cellular processes such as T cell regulation.
Medicine: Investigated for its potential therapeutic effects in inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 16alpha-Homo 2-(Hydroxymethyl)betamethasone involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and the regulation of immune cell activity. The molecular targets include various cytokines and enzymes involved in the inflammatory process .
Comparación Con Compuestos Similares
Similar Compounds
Dexamethasone: Known for its potent anti-inflammatory effects.
Betamethasone: Similar in structure but differs in the position of hydroxyl and methyl groups.
Prednisolone: Another corticosteroid with similar therapeutic applications.
Uniqueness
16alpha-Homo 2-(Hydroxymethyl)betamethasone is unique due to its specific hydroxylation and fluorination patterns, which enhance its biological activity and stability compared to other corticosteroids.
Propiedades
Fórmula molecular |
C22H29FO5 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
(2S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-2,11-dihydroxy-2-(hydroxymethyl)-3,10a,12a-trimethyl-3,4,4a,4b,5,6,11,12-octahydrochrysene-1,8-dione |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-20(13,3)22(15,23)17(26)10-19(16,2)18(27)21(12,28)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21+,22-/m0/s1 |
Clave InChI |
FOCFAOIORDLAJM-JQGIEVFVSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C(=O)[C@]1(CO)O)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C(=O)C1(CO)O)C)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


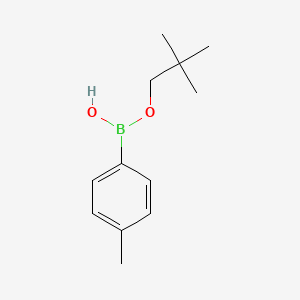
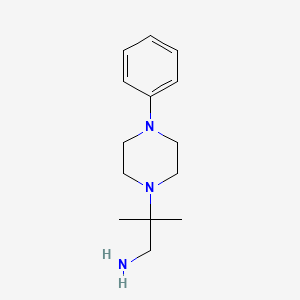
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13405661.png)
![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)
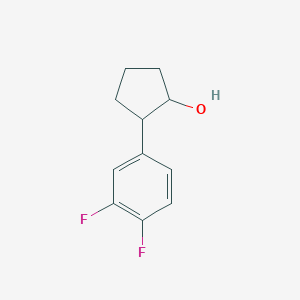
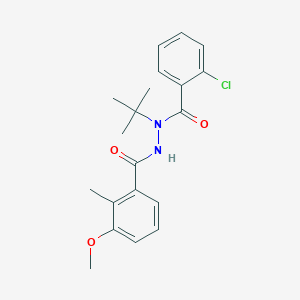
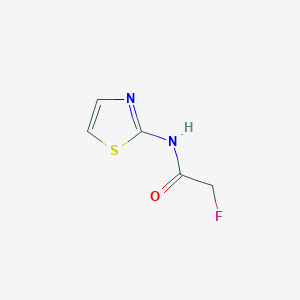
![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
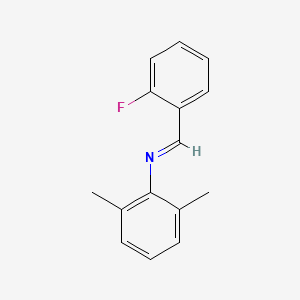
![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)
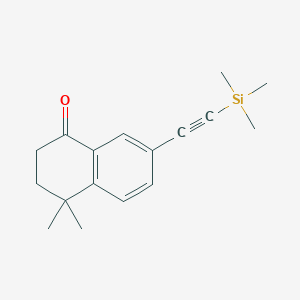
![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)
